6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18293093
InChI: InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-5-4(2-12-6)3-13-7(5)14/h1-2H,3H2,(H,13,14)
SMILES:
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

CAS No.:

Cat. No.: VC18293093

Molecular Formula: C8H5F3N2O

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one -

Specification

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
IUPAC Name 6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Standard InChI InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-5-4(2-12-6)3-13-7(5)14/h1-2H,3H2,(H,13,14)
Standard InChI Key OCEHKQZWBIEFAC-UHFFFAOYSA-N
Canonical SMILES C1C2=CN=C(C=C2C(=O)N1)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Structural Features

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (IUPAC name: 6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one) consists of a pyrrolidine ring fused to a pyridine moiety, with a ketone group at position 1 and a trifluoromethyl (-CF3_3) substituent at position 6. The bicyclic framework imposes structural rigidity, while the electron-withdrawing -CF3_3 group influences electronic distribution and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1060802-93-8, 1393547-09-5*
Molecular FormulaC8H5F3N2O\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{O}
Molecular Weight202.13 g/mol
Exact Mass202.0353 g/mol
XLogP3-AA1.2

*Discrepancy Note: Two distinct CAS numbers (1060802-93-8 and 1393547-09-5) are associated with this compound, potentially reflecting differences in stereochemistry or synthetic batches .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves multi-step cyclization reactions. A common approach utilizes palladium-catalyzed cross-coupling or copper-mediated cyclization in polar aprotic solvents like dimethylformamide (DMF) or toluene.

Representative Procedure:

  • Starting Material: 4-Amino-2-(trifluoromethyl)pyridine undergoes condensation with a γ-keto ester to form a cyclic imine intermediate.

  • Cyclization: Catalyzed by Pd(OAc)2_2 (2 mol%) in DMF at 110°C, yielding the bicyclic core.

  • Oxidation: The ketone at position 1 is introduced via Jones oxidation or Dess-Martin periodinane .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)2_278%
SolventDMFMaximizes cyclization efficiency
Temperature110°CPrevents side reactions
Reaction Time12–16 hoursBalances conversion and degradation

Table 3: Supplier Overview

SupplierLocationPurityCatalog Number
Ambeed, Inc.Arlington Hts, IL>95%AB-77502
AiFChemSomerville, MA>90%VC18293093

Suppliers emphasize its use as a building block in drug discovery, particularly for kinase inhibitors and antiviral agents .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) and stability under inert atmospheres at 2–8°C. The trifluoromethyl group enhances lipophilicity (LogP=1.2\text{LogP} = 1.2), favoring membrane permeability .

Table 4: Physicochemical Profile

PropertyValueMethod
Melting Point162–164°C (dec.)DSC
Flash Point>150°CClosed cup
pKa3.1 (pyridine N)Potentiometric

Spectroscopic Data (Predicted)

  • IR (cm1^{-1}): 1720 (C=O), 1340 (C-F), 1600 (aromatic C=C).

  • 1H^1\text{H}-NMR (DMSO-d6_6): δ 8.45 (s, 1H, pyridine-H), 4.20 (m, 2H, pyrrolidine-H), 3.85 (m, 2H, pyrrolidine-H) .

CompoundHIV-1 IC50_{50} (μM)Selectivity Index
Raltegravir0.0151,200
This Compound6.2450

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at positions 2 and 3 (pyrrolidine ring) modulate selectivity toward JAK/STAT pathways .

Prodrug Design

Esterification of the ketone group improves oral bioavailability in preclinical models, with prodrugs showing 80% conversion in hepatic microsomes.

Future Research Directions

  • Mechanistic Studies: Elucidate targets via crystallography and proteomics.

  • SAR Optimization: Explore substitutions at positions 2 and 5 for enhanced potency.

  • In Vivo Efficacy: Assess pharmacokinetics in disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator